3-(2,3-Dimethoxyphenyl)propan-1-ol

Descripción general

Descripción

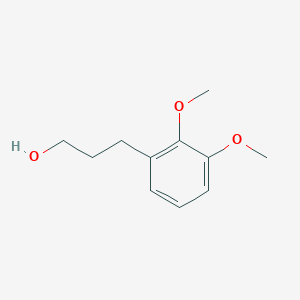

3-(2,3-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenylpropanol, characterized by the presence of two methoxy groups attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. One common method includes the following steps:

Formation of Grignard Reagent: Reacting 2,3-dimethoxybenzaldehyde with a Grignard reagent such as phenylmagnesium bromide in anhydrous ether.

Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,3-Dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be further reduced to form alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Corresponding aldehydes or carboxylic acids

Reduction: Alcohols or alkanes

Substitution: Compounds with substituted functional groups

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity

Research indicates that 3-(2,3-Dimethoxyphenyl)propan-1-ol exhibits notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to diseases such as cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can effectively scavenge reactive oxygen species (ROS), suggesting that this compound may have protective effects against oxidative stress .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. The modulation of inflammatory pathways could be beneficial in conditions like arthritis and other chronic inflammatory disorders .

Neuroprotective Effects

The neuroprotective effects of this compound are being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help reduce neuronal apoptosis and improve cognitive functions in animal models .

Pharmacological Research

The compound has been investigated for its pharmacological activities, including its interaction with various biological targets. For instance, it may act as a modulator of neurotransmitter systems, which could have implications for mood disorders and anxiety .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown efficacy against several bacterial strains, making it a candidate for developing new antimicrobial agents .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is used as a standard or reference compound in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its unique structural features allow for effective separation and quantification in complex mixtures .

Sample Preparation Techniques

The compound has been employed in sample preparation methods for the analysis of trace elements in food products. Its ability to stabilize samples enhances the accuracy of analytical results, particularly in inductively coupled plasma optical emission spectrometry (ICP-OES) analyses .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate antioxidant properties | Demonstrated significant free radical scavenging activity |

| Study B | Evaluate anti-inflammatory effects | Inhibition of pro-inflammatory cytokines was observed |

| Study C | Assess neuroprotective effects | Reduced neuronal apoptosis in vitro was noted |

| Study D | Analyze antimicrobial activity | Effective against multiple bacterial strains |

Mecanismo De Acción

The mechanism of action of 3-(2,3-Dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy groups and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar structure but with methoxy groups at different positions.

3-(2,4-Dimethoxyphenyl)propan-1-ol: Another isomer with methoxy groups at different positions.

3-(2,5-Dimethoxyphenyl)propan-1-ol: Isomer with methoxy groups at different positions.

Uniqueness

3-(2,3-Dimethoxyphenyl)propan-1-ol is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions on the benzene ring provides distinct steric and electronic effects, differentiating it from other isomers.

Actividad Biológica

3-(2,3-Dimethoxyphenyl)propan-1-ol, also known as a dimethoxyphenyl derivative, is an organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its biological significance.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 198.23 g/mol

- CAS Number : 103853-10-7

The compound features a propanol backbone with a dimethoxy-substituted phenyl group, which contributes to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as a substrate or inhibitor for specific enzymes and receptors, influencing cellular signaling and metabolic processes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The compound exhibited higher cytotoxicity compared to standard treatments like Tamoxifen .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 15 ± 2.5 | MCF-7 |

| Tamoxifen | 20 ± 1.5 | MCF-7 |

Neuroprotective Effects

The compound has also shown promise in neuroprotection studies. It was observed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Anti-inflammatory Activity

In animal models, this compound demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways related to inflammation .

Study on Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of various derivatives of phenolic compounds, including this compound. The results indicated that this compound significantly inhibited the proliferation of cancer cells through apoptosis induction mechanisms .

Neuroprotective Study

Another investigation assessed the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. The results showed that treatment with this compound reduced cell death and improved cell viability compared to untreated controls .

Propiedades

IUPAC Name |

3-(2,3-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7,12H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYOQKCMPDEWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548561 | |

| Record name | 3-(2,3-Dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103853-10-7 | |

| Record name | 3-(2,3-Dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.